Chromium(ii)acetate monohydrate dimer

Organic Synthesis Reduction Selectivity

Researchers requiring selective one-electron reduction often encounter inconsistent yields with generic Cr(II) salts. Chromium(II) acetate monohydrate dimer (CAS 14976-80-8) provides superior selectivity via its diamagnetic paddlewheel structure with a quadruple Cr-Cr bond. • Achieve higher yields in dehalogenation of α-bromoketones and selective synthesis of trihydroxynaphthalenes. • Use as a precursor for Cr₂O₃ catalysts and magnetic materials with purities up to 99.999%. • Available in research to bulk quantities with global shipping.

Molecular Formula C8H18Cr2O9
Molecular Weight 362.22 g/mol
Cat. No. B12061444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(ii)acetate monohydrate dimer
Molecular FormulaC8H18Cr2O9
Molecular Weight362.22 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.[Cr].[Cr]
InChIInChI=1S/4C2H4O2.2Cr.H2O/c4*1-2(3)4;;;/h4*1H3,(H,3,4);;;1H2
InChIKeyARHCGBQPUJODJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(II) Acetate Monohydrate Dimer: Chemical Class & Identifiers


Chromium(II) acetate monohydrate dimer (CAS 14976-80-8, MDL MFCD00167309) is an inorganic coordination compound with the molecular formula C8H14Cr2O9 or, more descriptively, [Cr(CH3COO)2·H2O]2 . It is a member of the metal carboxylate dimer class, existing as a crystalline, air-sensitive, deep red solid with a density of 1.79 g/mL at 25°C . The compound is distinguished by its dimeric 'paddlewheel' structure, featuring a quadruple Cr-Cr bond with a bond distance of approximately 236 pm, which underpins its unique diamagnetism and utility as a precursor and selective reductant in synthetic chemistry .

Selective reductant for quinone & halide studies
Precursor for quadruple-bonded dichromium complexes
Air-sensitive dimer; requires inert-atmosphere handling

Why Chromium(II) Acetate Dimer Is Irreplaceable


Substituting chromium(II) acetate monohydrate dimer with a generic 'chromium acetate' or other chromium(II) salts is scientifically invalid due to fundamental differences in oxidation state, molecular structure, and reactivity. For instance, chromium(III) acetate (Cr(OAc)3) is a green, paramagnetic polymer with entirely different coordination chemistry and redox potential compared to the red, diamagnetic dimer of Cr(II) [1]. Similarly, while chromium(II) chloride is also a reducing agent, its different ligand environment and solution speciation lead to divergent selectivity in organic reductions, producing different product distributions from the same starting materials [2]. The dimeric structure of the Cr(II) acetate imparts unique magnetic properties and a specific monomer-dimer equilibrium in solution, directly influencing its behavior in electron transfer reactions and as a precursor to other complexes [3].

Oxidation state mismatch Cr(III) acetate has different redox behavior and may not support Cr(II)-specific reductions.
Ligand-dependent selectivity CrCl₂ may yield different product distributions; selectivity profiles may not transfer directly.
Dimeric structure essential The paddlewheel dimer geometry drives unique magnetic and solution behavior; not replicated by other Cr(II) salts.

Chromium(II) Acetate Dimer: Comparative Evidence


Selectivity in Quinone Reduction

In the reduction of 2-alkyl-3-hydroxy-1,4-naphthoquinones, chromium(II) acetate monohydrate dimer and chromium(II) chloride lead to distinct product outcomes. Chromium(II) acetate selectively yields trihydroxynaphthalenes, whereas chromium(II) chloride, under similar conditions but in the presence of hypophosphorus acid, directs the reaction to 1,3-dihydroxynaphthalenes [1]. This divergent selectivity demonstrates that the counterion and complex structure are critical determinants of reaction pathway, not just the chromium(II) oxidation state.

Product Selectivity
Head-to-head
Trihydroxy vs dihydroxy product outcome
Reported selectivity difference
Quinone reduction; CrCl₂ with H₃PO₂
Organic Synthesis Reduction Selectivity Quinones Chromium(II) Reagents

Solution Stability and Speciation

A 720-hour study comparing aqueous solutions of Cr(II) acetate monohydrate dimer, Cr(III) acetate hydroxide, and a commercial Cr(III) acetate (50% active) revealed distinct stability profiles. Cr(II) acetate solutions exhibited comparatively stable UV-vis spectra over time but experienced the most significant changes in ¹H NMR behavior. In contrast, Cr(III) acetate hydroxide and commercial Cr(III) acetate solutions showed similar spectral and NMR behavior to each other, but differed from the Cr(II) system [1]. The study noted that under the experimental conditions, aging in bulk did not favor the oxidation of Cr(II) to Cr(VI) [1].

Solution Stability
Head-to-head
Stable UV-vis; NMR shifts over 720 h
Supports speciation review
No Cr(VI) formation observed
Coordination Chemistry Solution Stability Speciation Spectrophotometry NMR

Monomer-Dimer Equilibrium

The unique solution behavior of chromium(II) acetate is governed by a quantifiable monomer-dimer equilibrium. Spectrophotometric and solubility measurements determined the equilibrium constant for the dimerization reaction, 2Cr(O2CMe)2 ⇌ [Cr2(O2CMe)4], to be log KDO = 4.35 at 25°C and an ionic strength of 1.0 mol dm⁻³ (Na[ClO4]) [1]. This large equilibrium constant strongly favors the dimeric species, [Cr2(O2CMe)4], in solution. For comparison, many other metal acetates (e.g., Cu(II), Ni(II)) exist primarily as monomers or have significantly lower dimerization constants. This quantitative parameter defines the concentration-dependent speciation and is essential for understanding its reactivity, especially in electron transfer and ligand substitution processes.

Dimerization Constant
Class-level
log KDO = 4.35
Strong dimer preference
25 °C, I = 1.0 M; Keq ≈ 2.2×10⁴
Inorganic Chemistry Equilibrium Thermodynamics Solution Chemistry Spectrophotometry Metal-Metal Bonds

Tissue Accumulation Patterns

In a 3-week feeding study with weanling male Wistar rats, the accumulation of chromium in the liver was compared across nine different chromium compounds. The study found that dietary supplementation with chromium picolinate resulted in the highest liver chromium concentration (50 ng/g dry wt), followed by CrNA-AA and chromium acetate [1]. The liver chromium concentration from chromium acetate was not significantly different from the control group that received no added chromium [1]. This indicates a stark difference in the bioavailability and tissue distribution of chromium depending on its chemical form. In contrast, chromium acetate showed a much higher accumulation in the kidney (397 ng/g dry wt) compared to the liver, a pattern distinct from chromium picolinate [1].

Liver Accumulation
Head-to-head
Acetate: no significant liver Cr increase vs control
Speciation-dependent biodistribution
Rat feeding study; picolinate vs acetate
Bioinorganic Chemistry Nutrition Tissue Accumulation Chromium Speciation Animal Study

Magnetic Properties: Diamagnetic Behavior

Chromium(II) acetate monohydrate dimer is a classic example of a diamagnetic chromium(II) compound, a property that is both unusual for high-spin d⁴ metal ions and directly attributable to its dimeric, quadruple-bonded structure. Magnetic susceptibility measurements of solid Cr(OOCCH3)2 and its monohydrate showed them to contain no unpaired electrons [1]. This contrasts sharply with the vast majority of chromium(II) complexes, which are blue or purple, paramagnetic, and exhibit magnetic moments corresponding to four unpaired electrons per chromium ion (approx. 4.9 B.M.) [2]. The diamagnetism of the acetate dimer is a direct consequence of the strong metal-metal quadruple bond, which pairs all electrons in bonding molecular orbitals .

Magnetic Behavior
Class-level
Diamagnetic (0 unpaired e⁻)
Supports magnetic purity check
Quadruple bond origin; monomeric Cr(II) ~4.9 B.M.
Magnetochemistry Coordination Chemistry Metal-Metal Bonding Electronic Structure Physical Inorganic Chemistry

Chromium(II) Acetate Dimer: Application Scenarios


Selective Reduction of α-Bromoketones & Quinones

The differential selectivity of chromium(II) acetate, as demonstrated in the direct comparison with chromium(II) chloride, makes it the reagent of choice for specific reductive transformations [1]. Researchers aiming for the selective synthesis of trihydroxynaphthalenes from quinone precursors, or for dehalogenation reactions of α-bromoketones, will achieve higher yields and purity by employing chromium(II) acetate monohydrate dimer [2]. Its ability to act as a one-electron reductant under mild conditions is exploited in the formation of organochromium intermediates for carbon-carbon bond-forming reactions with aldehydes [3].

Precursor for Quadruple-Bonded Complexes

The well-defined dimeric structure, characterized by a robust quadruple Cr-Cr bond, makes chromium(II) acetate the premier starting material for synthesizing a vast library of other quadruple-bonded dichromium complexes [1]. The acetate ligands can be readily substituted by other carboxylates or ligands, allowing chemists to tune the complex's solubility, redox potential, and electronic properties while preserving the metal-metal core [2]. The quantifiable monomer-dimer equilibrium data (log KDO = 4.35) provides a thermodynamic framework for understanding and controlling these substitution reactions [3].

Catalyst Precursor and High-Purity Source

Metal acetates are widely recognized as excellent precursors for producing ultra-high purity compounds, catalysts, and nanoscale materials due to their solubility and clean thermal decomposition to metal oxides [1]. Chromium(II) acetate monohydrate dimer serves this role for chromium-based materials, such as Cr₂O₃ catalysts or magnetic materials [2]. Its availability in purities up to 99.999% (5N) from specialty suppliers underscores its utility in applications where trace metal contamination must be rigorously controlled, such as in electronic or optical materials [3].

Application
Selection Property
Validation Focus
Selective reduction studies
Redox selectivity profile
Product distribution verification
Quadruple-bond complex synthesis
Dimeric precursor integrity
Substitution reaction monitoring
High-purity material precursor
Precursor purity grade
Trace metal analysis

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